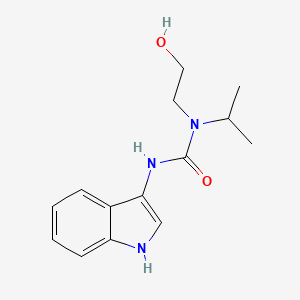
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea is a synthetic organic compound that features a unique combination of functional groups, including an indole ring, a hydroxyethyl group, and an isopropylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Formation of the Isopropylurea Moiety: The isopropylurea group can be synthesized by reacting isopropylamine with phosgene or a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the hydroxyethyl and isopropylurea groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isopropylurea can be compared with other indole derivatives, such as:
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their side chains.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17(7-8-18)14(19)16-13-9-15-12-6-4-3-5-11(12)13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOYRBQIWBBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
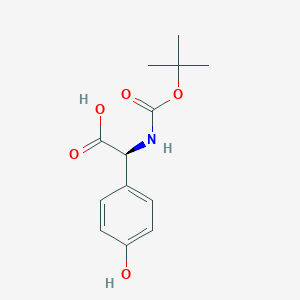
![5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2542294.png)
![3-(2-BROMOPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2542295.png)

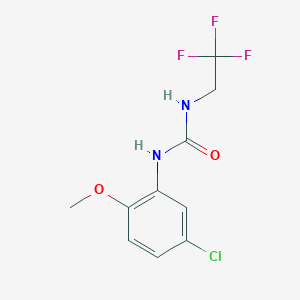
![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)
![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)
![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)
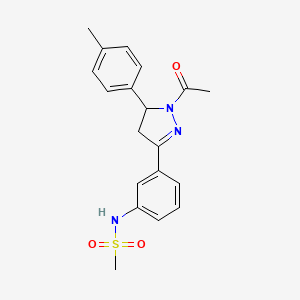
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542309.png)
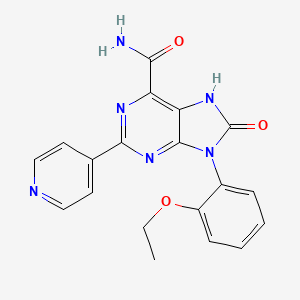
![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)
